4-bromo-6-ethylpyridine-2-carbonitrile
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Overview
Description
4-bromo-6-ethylpyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C8H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a bromine atom at the 4th position and an ethyl group at the 6th position of the pyridine ring, along with a nitrile group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 2-bromo-4-cyanopyridine with an ethylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-bromo-6-ethylpyridine-2-carbonitrile: undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether.
Major Products
Substitution Reactions: Products include 2-pyridinecarbonitrile derivatives with various substituents at the 4th position.
Oxidation Reactions: Products include 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.
Reduction Reactions: Products include 2-aminopyridine derivatives.
Scientific Research Applications
4-bromo-6-ethylpyridine-2-carbonitrile: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of dyes, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-6-ethylpyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, while the bromine and ethyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-bromo-6-ethylpyridine-2-carbonitrile: can be compared with other similar compounds such as:
2-Pyridinecarbonitrile: Lacks the bromine and ethyl substituents, making it less hydrophobic and less reactive in substitution reactions.
4-Bromo-2-pyridinecarbonitrile: Lacks the ethyl group, making it less bulky and potentially less selective in binding to molecular targets.
6-Ethyl-2-pyridinecarbonitrile: Lacks the bromine atom, making it less reactive in electrophilic substitution reactions.
The unique combination of bromine, ethyl, and nitrile groups in This compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4-bromo-6-ethylpyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYAMWZZIVNHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC(=C1)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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